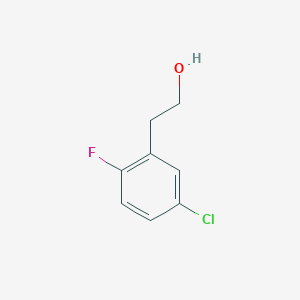

5-Chloro-2-fluorophenethyl alcohol

Übersicht

Beschreibung

5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in such processes.

Analyse Chemischer Reaktionen

Oxidation Reactions

Secondary alcohols typically oxidize to ketones, but 5-chloro-2-fluorophenethyl alcohol’s primary alcohol structure (CH₂CH₂OH) allows oxidation to aldehydes or carboxylic acids.

-

Oxidation to Phenylacetic Acid :

Under strong acidic conditions (e.g., KMnO₄/H⁺), the alcohol oxidizes to 5-chloro-2-fluorophenylacetic acid . This reaction is facilitated by the electron-withdrawing chloro and fluoro groups, which stabilize intermediates via inductive effects . -

Mechanism :

Protonation of the -OH group forms an oxonium ion, which loses water to generate a carbocation. Subsequent attack by water or hydroxyl groups leads to oxidation products .

Table 1: Oxidation Pathway

| Reagent | Product | Mechanism |

|---|---|---|

| KMnO₄/H⁺ | 5-Chloro-2-fluorophenylacetic acid | Acid-catalyzed oxidation |

Substitution Reactions

The hydroxyl group (-OH) can undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms, depending on reaction conditions.

-

Reaction with HX (e.g., HCl) :

The alcohol reacts with hydrogen halides to form 5-chloro-2-fluorophenethyl chloride . The mechanism likely involves carbocation formation (Sₙ1) due to the secondary alcohol’s structure, stabilized by the aromatic ring’s resonance . -

Reaction with SOCl₂ :

Thionyl chloride converts the alcohol to the corresponding chloride via an intermediate chlorosulfite, followed by elimination of SO₂ .

Table 2: Substitution Reactions

| Reagent | Product | Mechanism |

|---|---|---|

| HCl | 5-Chloro-2-fluorophenethyl chloride | Sₙ1 (carbocation) |

| SOCl₂ | 5-Chloro-2-fluorophenethyl chloride | Intermediate formation |

Elimination Reactions

Dehydration of the alcohol under acidic conditions yields alkenes.

-

Formation of Styrene Derivatives :

Treatment with concentrated H₂SO₄ at elevated temperatures removes water, producing 5-chloro-2-fluorostyrene via an E1 or E2 mechanism. The electron-withdrawing groups enhance carbocation stability, favoring E1 .

Table 3: Elimination Pathway

| Reagent | Product | Mechanism |

|---|---|---|

| H₂SO₄ (heat) | 5-Chloro-2-fluorostyrene | Acid-catalyzed elimination |

Fluorination and Difluoromethylation

While the compound already contains a fluoro group, related reactivity can be inferred from studies on alcohol fluorination.

Acid Strength and Stability

The acidity of alcohols increases with electron-withdrawing groups. Compared to tert-butanol (pKₐ ~17), this compound’s acidity is enhanced by Cl and F, though exact pKₐ values are not reported. This stabilizes alkoxide intermediates in reactions like substitution .

Table 4: Relative Acid Strength

| Compound | pKₐ (approx.) | Key Substituents |

|---|---|---|

| Water | 14.0 | None |

| Tert-butanol | 17.0 | None |

| This compound | <17.0* | Cl, F |

*Estimate based on inductive effects of halogens .

Research Findings and Trends

-

Electron-Withdrawing Effects : Chlorine and fluorine enhance acidity and stabilize intermediates (e.g., carbocations, alkoxides) .

-

Mechanochemical Conditions : Solvent-free methods (e.g., TMSCF₂Br/KFHF) enable efficient transformations for alcohols, though untested for this compound .

-

Substrate-Specific Reactivity : Secondary/tertiary alcohols often require harsher conditions than primary alcohols, but halogenation may alter this trend .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-2-fluorophenethyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and selectivity of the resulting drugs. For instance, fluorinated phenethyl alcohols are often utilized in the development of central nervous system agents and other therapeutic agents that target specific receptors.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of derivatives containing phenethyl alcohol moieties against several human cancer cell lines, including HeLa and MCF-7. The results indicated that modifications at the 2-position significantly impacted the anticancer activity, demonstrating that compounds like this compound could be optimized for enhanced therapeutic efficacy .

Synthesis of Biologically Active Compounds

The compound is also recognized for its role as a versatile building block in organic synthesis. It can be employed in various reactions, such as hydroboration-oxidation and amination processes, to produce functionalized alcohols and amines. These derivatives have been shown to possess significant biological activity.

Table 1: Synthesis Applications of this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Hydroboration-Oxidation | Alcohols | >80 | |

| Anti-Markovnikov Hydroamination | Terminal Amines | ≥86 | |

| Regioselective Hydroboration | Fluorinated β-Phenethyl Alcohols | Variable |

Drug Discovery and Development

In drug discovery, this compound is employed to create libraries of compounds for screening against various biological targets. Its unique structural features allow for modifications that can lead to novel therapeutic agents with improved pharmacological profiles.

Case Study: G-Secretase Inhibitors

Research has highlighted the utility of phenethyl alcohol derivatives, including those derived from this compound, in developing g-secretase inhibitors. These inhibitors are crucial in Alzheimer's disease research due to their role in modulating amyloid precursor protein processing .

Environmental Applications

Beyond medicinal chemistry, this compound can be explored for its potential applications in environmental science. Its derivatives may serve as biodegradable solvents or reagents in green chemistry initiatives aimed at reducing hazardous waste.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Chloro-2-fluoro-phenyl)acetic acid

- 2-(5-Chloro-2-fluoro-phenyl)ethane

- 2-(5-Chloro-2-fluoro-phenyl)methanol

Uniqueness

5-Chloro-2-fluorophenethyl alcohol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds

Eigenschaften

Molekularformel |

C8H8ClFO |

|---|---|

Molekulargewicht |

174.60 g/mol |

IUPAC-Name |

2-(5-chloro-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

InChI-Schlüssel |

RJMZFHCIPUEWEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)CCO)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.